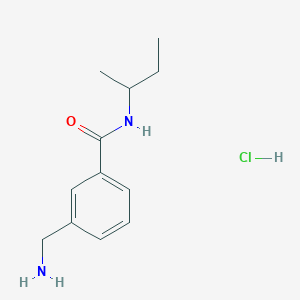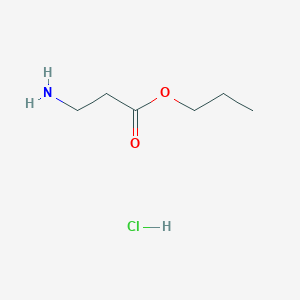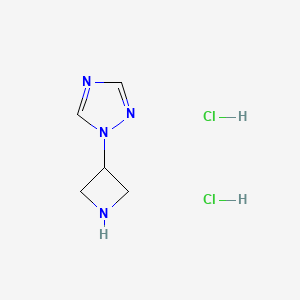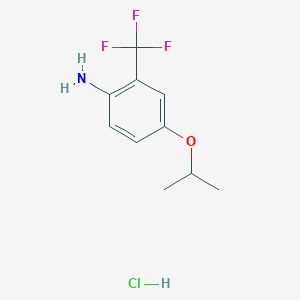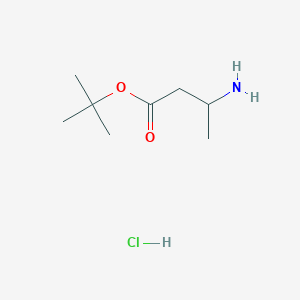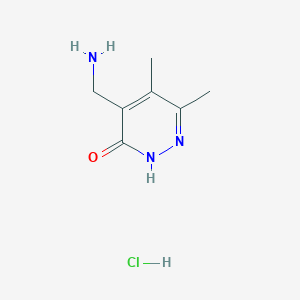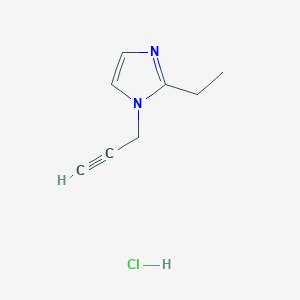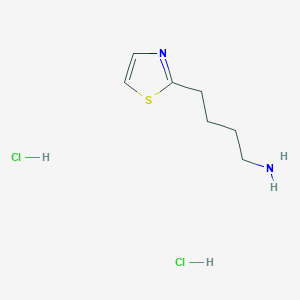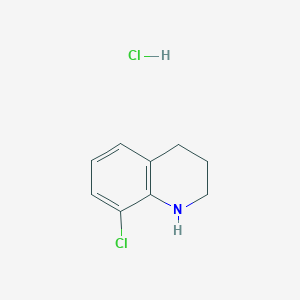
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1258639-57-4 . It has a molecular weight of 204.1 . The IUPAC name for this compound is 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride .
Molecular Structure Analysis
The InChI code for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a solid at room temperature . It should be stored at room temperature and kept dry and cool .科学的研究の応用
Antimicrobial Activity
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: has been studied for its antimicrobial properties. The compound’s structure allows it to interact with various infective pathogens, potentially inhibiting their growth or killing them. This application is crucial in the development of new antibiotics and treatments for bacterial infections .
Neurodegenerative Disorder Treatment
The compound’s derivatives have shown promise in treating neurodegenerative disorders. By modifying the core structure, researchers aim to develop medications that can alleviate symptoms or possibly slow the progression of diseases such as Alzheimer’s and Parkinson’s .
Anticancer Properties
Research indicates that 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and its analogs may possess anticancer activities. The compound could be used to design new chemotherapeutic agents that target specific cancer cells while minimizing damage to healthy cells .
Antifungal Effects
Similar to its antibacterial properties, this compound also has applications in antifungal treatments. It can be used to create drugs that treat fungal infections, which are particularly important for immunocompromised patients .
Antiviral Applications
The compound’s structure is conducive to antiviral activity. It could lead to the synthesis of new antiviral drugs that are more effective against current and emerging viral infections .
Anti-inflammatory Uses
The anti-inflammatory potential of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is another area of interest. It could be incorporated into medications that reduce inflammation, providing relief for conditions such as arthritis .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBWNHANBOLYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)NC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)
![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene hydrochloride](/img/structure/B1522909.png)

